molecular formula C8H12N4O B1381669 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one CAS No. 1595578-16-7

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B1381669
CAS No.: 1595578-16-7
M. Wt: 180.21 g/mol
InChI Key: VMJCDHRUHCFCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that contains both pyrazine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one typically involves the reaction of pyrazin-2(1H)-one with 3-aminopyrrolidine under specific conditions. One common method includes:

    Starting Materials: Pyrazin-2(1H)-one and 3-aminopyrrolidine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) for several hours.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrazin-2(1H)-one derivatives.

Scientific Research Applications

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its biological activities.

    Biological Studies: Used in studies related to enzyme inhibition, receptor binding, and cellular assays.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-aminopyrrolidin-1-yl)pyridine-2(1H)-one
  • 3-(3-aminopyrrolidin-1-yl)quinolin-2(1H)-one
  • 3-(3-aminopyrrolidin-1-yl)benzoxazin-2(1H)-one

Uniqueness

3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one is unique due to its specific combination of pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7/h2-3,6H,1,4-5,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJCDHRUHCFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 3
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 4
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 5
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 6
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.